molecular formula C9H5N3O5S B4871152 4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid

4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B4871152
M. Wt: 267.22 g/mol
InChI Key: RLUDIMCZTNAWCS-UHFFFAOYSA-N
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Description

4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid is a complex organic compound that features a thiadiazole ring substituted with a hydroxy-nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid typically involves the following steps:

    Nitration: The starting material, a phenol derivative, undergoes nitration to introduce the nitro group.

    Diazotization: The nitrophenol is then subjected to diazotization to form a diazonium salt.

    Thiadiazole Formation: The diazonium salt reacts with thiourea to form the thiadiazole ring.

    Carboxylation: Finally, the thiadiazole derivative is carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-thiadiazole derivatives.

    Substitution: Alkylated or acylated thiadiazole derivatives.

Scientific Research Applications

4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole: Lacks the carboxylic acid group.

    4-(2-amino-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid: Contains an amino group instead of a hydroxy group.

Uniqueness

4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid is unique due to the presence of both a hydroxy-nitrophenyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O5S/c13-6-2-1-4(12(16)17)3-5(6)7-8(9(14)15)11-18-10-7/h1-3,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUDIMCZTNAWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NSN=C2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid
Reactant of Route 2
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid
Reactant of Route 3
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid
Reactant of Route 5
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid

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